molecular formula C9H10BrClF3NO B13452951 {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2913242-35-8

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13452951
CAS No.: 2913242-35-8
M. Wt: 320.53 g/mol
InChI Key: VVNNKGKUGNSWRB-UHFFFAOYSA-N
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Description

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the attachment of a methylamine group to the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a tool in biochemical assays.

    Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in the synthesis of pharmaceutical agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2913242-35-8

Molecular Formula

C9H10BrClF3NO

Molecular Weight

320.53 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3NO.ClH/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

VVNNKGKUGNSWRB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OC(F)(F)F.Cl

Origin of Product

United States

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